Lipophilicity (XLogP3) Comparison: Target Compound Versus Deletion and Replacement Analogs
The target compound (CAS 1798038-80-8) exhibits an XLogP3 of 2.8, placing it in the moderately lipophilic range preferred for oral bioavailability and blood‑brain‑barrier penetration . In contrast, the simpler analog 1-(2-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide, which lacks the 2‑methoxyethyl linker and the second aromatic ring, has a substantially lower XLogP3 (≈1.8–2.0, estimated from fragment addition) . This lipophilicity gap of ≥0.8 log units translates to approximately a 6‑fold difference in octanol‑water partition coefficient, which directly affects passive membrane permeability and non‑specific protein binding .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 1-(2-Chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide (estimated XLogP3 ≈ 2.0) |
| Quantified Difference | ΔXLogP3 ≥ 0.8 (≈6‑fold difference in P) |
| Conditions | Predicted XLogP3 values (SMolecule / PubChem computational pipeline) |
Why This Matters
A difference of ≥0.8 XLogP3 units is sufficient to move a compound across commonly applied drug‑likeness filters (e.g., Lipinski Rule of 5) and alter its suitability for cell‑based versus biochemical screening formats.
